molecular formula C10H7NO3 B12344769 2-oxo-4aH-quinoline-7-carboxylic acid

2-oxo-4aH-quinoline-7-carboxylic acid

Cat. No.: B12344769
M. Wt: 189.17 g/mol
InChI Key: TWUZCWUKBDRSMN-UHFFFAOYSA-N
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Description

2-oxo-4aH-quinoline-7-carboxylic acid: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The structure of this compound consists of a quinoline ring system with a carboxylic acid group at the 7th position and a keto group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-4aH-quinoline-7-carboxylic acid can be achieved through several methods. One common method involves the cyclization of 2-aminobenzoylacetates with formic acid under acidic conditions. Another method includes the reaction of 2-aminobenzoylacetates with glyoxylic acid in the presence of a catalyst. These reactions typically require heating and can be carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-oxo-4aH-quinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-oxo-4aH-quinoline-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable lead compound in drug discovery.

    Medicine: It is explored for its potential therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-oxo-4aH-quinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and transcription in bacteria.

    Pathways Involved: By inhibiting these enzymes, the compound disrupts the DNA synthesis process, leading to the death of bacterial cells.

Comparison with Similar Compounds

    Quinoline-2,4-dione: Similar in structure but lacks the carboxylic acid group at the 7th position.

    2-hydroxyquinoline: Similar but has a hydroxyl group instead of a keto group at the 2nd position.

    Quinoline-7-carboxylic acid: Similar but lacks the keto group at the 2nd position.

Uniqueness: 2-oxo-4aH-quinoline-7-carboxylic acid is unique due to the presence of both the keto group at the 2nd position and the carboxylic acid group at the 7th position. This unique combination of functional groups contributes to its diverse chemical reactivity and broad spectrum of biological activities .

Properties

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-oxo-4aH-quinoline-7-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-6H,(H,13,14)

InChI Key

TWUZCWUKBDRSMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=CC21)C(=O)O

Origin of Product

United States

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